molecular formula C10H12BrNO2 B3213619 5-Bromo-6-methylpyridine-2-carboxylic acid isopropyl ester CAS No. 1122092-09-4

5-Bromo-6-methylpyridine-2-carboxylic acid isopropyl ester

Cat. No. B3213619
CAS RN: 1122092-09-4
M. Wt: 258.11 g/mol
InChI Key: RJXRSDBLKXHOKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-methylpyridine-2-carboxylic acid isopropyl ester is a chemical compound with the molecular formula C10H12BrNO2 . It has a molecular weight of 258.11 .


Molecular Structure Analysis

The IUPAC name of this compound is isopropyl 5-bromo-6-methyl-2-pyridinecarboxylate . The InChI code is 1S/C10H12BrNO2/c1-6(2)14-10(13)9-5-4-8(11)7(3)12-9/h4-6H,1-3H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 258.11 . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Efficient Synthesis and Ligand Development

  • The synthesis of complex molecules often requires intermediates with specific functional groups. A study by Hirokawa et al. (2000) describes an efficient synthesis pathway for a compound closely related to "5-Bromo-6-methylpyridine-2-carboxylic acid isopropyl ester," highlighting its role in creating potent receptor antagonists by manipulating carboxylic acid moieties Hirokawa, T. Horikawa, S. Kato, 2000.

  • Ligands based on bipyridine structures, such as those derived from 5′-methyl-6-bromo-2,2′-bipyridine, are critical in forming complexes with lanthanide(III) cations. Charbonnière et al. (2001) elaborated on synthesizing mono-, bis-, and tris-tridentate ligands from a pivotal building block, showcasing the utility of brominated pyridine derivatives in complexation L. Charbonnière, N. Weibel, R. Ziessel, 2001.

Synthesis of Complex Molecules

  • Research on the migration of alkyl groups in derivatives of benzofurans by Kawase et al. (1970) indicates the versatility of bromo and methylcarboxylate groups in organic synthesis. This study provides insight into the transformations that facilitate the creation of structurally complex molecules Y. Kawase, Setsuko Takata, T. Miwa, 1970.

  • Rowold et al. (1978) detailed a new route to synthesize esters of bromomethylpyrromethenes, demonstrating the application of bromo and ester functionalities in synthesizing photoactive compounds. This research underscores the potential of such compounds in the development of novel materials Arend Rowold, S. Ferguson MacDonald, 1978.

Electrochemical Carboxylation

  • An innovative approach to the electrocatalytic carboxylation of bromopyridines with CO2 in ionic liquid was presented by Feng et al. (2010), indicating a green chemistry pathway for synthesizing carboxylic acids. This methodology aligns with the broader goals of sustainable chemistry and showcases the functional versatility of bromopyridine derivatives Q. Feng, Ke‐long Huang, Suqin Liu, X. Wang, 2010.

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P305, P351, and P338 .

Mechanism of Action

Target of Action

This compound is often used as a building block in organic synthesis , suggesting that its targets could vary depending on the specific reactions it is involved in.

Mode of Action

The mode of action of “5-Bromo-6-methylpyridine-2-carboxylic acid isopropyl ester” is also dependent on the specific reactions it is used in. For instance, it could be used in Suzuki–Miyaura cross-coupling reactions , a type of reaction that forms carbon-carbon bonds. In such reactions, the compound would interact with a palladium catalyst and an organoboron compound to form a new carbon-carbon bond .

Result of Action

The molecular and cellular effects of “5-Bromo-6-methylpyridine-2-carboxylic acid isopropyl ester” would depend on the specific reactions it is involved in. As a building block in organic synthesis, it could contribute to the formation of a variety of different compounds .

properties

IUPAC Name

propan-2-yl 5-bromo-6-methylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-6(2)14-10(13)9-5-4-8(11)7(3)12-9/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXRSDBLKXHOKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)OC(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-methylpyridine-2-carboxylic acid isopropyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-6-methylpyridine-2-carboxylic acid isopropyl ester
Reactant of Route 2
Reactant of Route 2
5-Bromo-6-methylpyridine-2-carboxylic acid isopropyl ester
Reactant of Route 3
Reactant of Route 3
5-Bromo-6-methylpyridine-2-carboxylic acid isopropyl ester
Reactant of Route 4
Reactant of Route 4
5-Bromo-6-methylpyridine-2-carboxylic acid isopropyl ester
Reactant of Route 5
Reactant of Route 5
5-Bromo-6-methylpyridine-2-carboxylic acid isopropyl ester
Reactant of Route 6
Reactant of Route 6
5-Bromo-6-methylpyridine-2-carboxylic acid isopropyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.